1H-1-乙基-d5坎地沙坦酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1-Ethyl-d5 Candesartan Cilexetil: is a deuterated form of candesartan cilexetil, a prodrug used in the treatment of hypertension. This compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the ethyl group. The molecular formula of 1H-1-Ethyl-d5 Candesartan Cilexetil is C35H33D5N6O6, and it has a molecular weight of 643.74 g/mol .
科学研究应用
Chemistry: Studying the effects of deuterium substitution on the chemical properties and reactivity of candesartan cilexetil.
Biology: Investigating the biological activity and metabolic pathways of the deuterated compound.
Medicine: Exploring its potential as a therapeutic agent for hypertension and related cardiovascular conditions.
Industry: Developing new formulations and delivery systems for improved drug efficacy and stability.
作用机制
Target of Action
The primary target of 1H-1-Ethyl-d5 Candesartan Cilexetil is the Angiotensin II Type 1 Receptor (AT1) . This receptor plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .
Mode of Action
1H-1-Ethyl-d5 Candesartan Cilexetil is a prodrug that is rapidly converted to its active metabolite, Candesartan , during absorption from the gastrointestinal tract . Candesartan acts as an antagonist to the AT1 receptor . By binding to this receptor, it competes with Angiotensin II, a potent vasoconstrictor, thereby preventing its blood pressure increasing effects .
Biochemical Pathways
The action of Candesartan primarily affects the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the AT1 receptor, it inhibits the effects of Angiotensin II. This leads to vasodilation , reduction in the secretion of vasopressin , and reduction in the production and release of aldosterone . These effects collectively result in a decrease in blood pressure.
Pharmacokinetics
1H-1-Ethyl-d5 Candesartan Cilexetil is administered orally and is rapidly converted to Candesartan during absorption in the gastrointestinal tract . The agent is excreted mostly unchanged and has a terminal half-life of about nine hours . These properties contribute to its bioavailability and its ability to confer blood pressure lowering effects .
Action Environment
The action, efficacy, and stability of 1H-1-Ethyl-d5 Candesartan Cilexetil can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling the compound . Adequate ventilation is also necessary, and all sources of ignition should be removed .
生化分析
Biochemical Properties
1H-1-Ethyl-d5 Candesartan Cilexetil is a potent, long-acting, and selective angiotensin II type 1 receptor (AT1) antagonist . It works by blocking the action of a hormone called angiotensin II, which constricts blood vessels and raises blood pressure .
Cellular Effects
1H-1-Ethyl-d5 Candesartan Cilexetil influences cell function by blocking the action of angiotensin II, which constricts blood vessels and raises blood pressure . This action can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
1H-1-Ethyl-d5 Candesartan Cilexetil exerts its effects at the molecular level by antagonizing the renin-angiotensin-aldosterone system (RAAS) . It competes with angiotensin II for binding to the type-1 angiotensin II receptor (AT1) subtype and prevents the blood pressure increasing effects of angiotensin II .
Temporal Effects in Laboratory Settings
The presence of deuterium atoms in 1H-1-Ethyl-d5 Candesartan Cilexetil helps to make the drug more stable and less likely to break down in the body, allowing for more consistent and effective treatment .
Metabolic Pathways
1H-1-Ethyl-d5 Candesartan Cilexetil is involved in the renin-angiotensin-aldosterone system (RAAS) . It interacts with the type-1 angiotensin II receptor (AT1) subtype .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1-Ethyl-d5 Candesartan Cilexetil involves multiple steps, starting from the appropriate deuterated precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of 1H-1-Ethyl-d5 Candesartan Cilexetil follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This includes the use of high-throughput reactors, automated systems for monitoring and controlling reaction parameters, and stringent quality control measures .
化学反应分析
Types of Reactions: 1H-1-Ethyl-d5 Candesartan Cilexetil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
相似化合物的比较
Candesartan Cilexetil: The non-deuterated form of the compound, used widely in clinical practice for hypertension.
Losartan: Another ARB with a similar mechanism of action but different chemical structure.
Valsartan: An ARB with a distinct chemical structure and pharmacokinetic profile
Uniqueness: 1H-1-Ethyl-d5 Candesartan Cilexetil is unique due to the presence of deuterium atoms, which can influence its pharmacokinetic properties, such as metabolic stability and half-life. This can potentially lead to improved therapeutic outcomes and reduced side effects compared to its non-deuterated counterpart .
属性
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-[1-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N6O6/c1-4-41-32(37-38-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3/i1D3,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUZPIFWPFYKBZ-SGEUAGPISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N6O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。